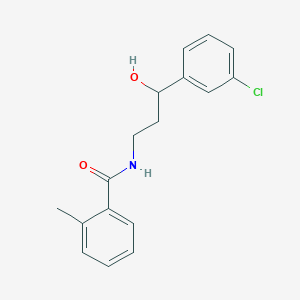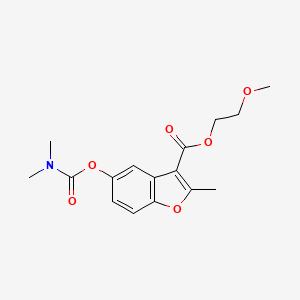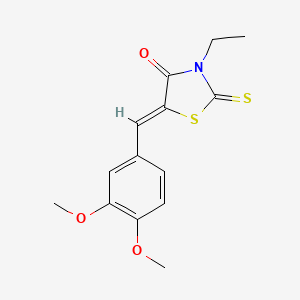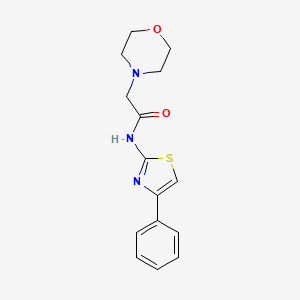
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA is a thiazole-based compound that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the focus of
Scientific Research Applications
Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) on derivatives of 2-morpholin-4-yl-thiazol-2-yl-acetamide revealed significant antimicrobial activity against selected microbial species. This research suggests the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).
Crystal Structure Analysis : Galushchinskiy et al. (2017) examined the crystal structures of certain morpholin-4-yl-thiazol-2-yl-acetamide derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various scientific fields (Galushchinskiy et al., 2017).
Src Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) on N-benzyl substituted derivatives of morpholin-4-yl-thiazol-2-yl-acetamide showed inhibitory activities on Src kinase, an enzyme implicated in cancer. This study highlights the potential use of these compounds in cancer therapy (Fallah-Tafti et al., 2011).
DNA-PK and PI-3K Inhibitory Activity : Research conducted by Cano et al. (2013) and (2010) explored derivatives of morpholin-4-yl-thiazol-2-yl-acetamide as inhibitors of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI-3K). These enzymes are important in cell regulation and cancer, suggesting these compounds could be important in cancer research and therapy (Cano et al., 2013); (Cano et al., 2010).
Antifungal Agents : A study by Bardiot et al. (2015) identified 2-morpholin-4-yl-acetamide derivatives as broad-spectrum antifungal agents. This research contributes to the development of new antifungal medications (Bardiot et al., 2015).
Anti-Inflammatory Studies : Somashekhar and Kotnal (2019) synthesized and characterized various 2-morpholin-4-yl-acetamide derivatives for anti-inflammatory properties. This indicates potential applications in developing anti-inflammatory drugs (Somashekhar & Kotnal, 2019).
Anticonvulsant Agents : Research by Amir et al. (2012) on N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, a derivative of 2-morpholin-4-yl-acetamide, showed potential as anticonvulsant agents. This highlights its possible use in treating seizure disorders (Amir et al., 2012).
Antitumor Properties : Horishny et al. (2020) synthesized new derivatives of morpholin-4-yl-thiazol-2-yl-acetamide and tested them for antitumor properties, indicating potential applications in cancer treatment (Horishny et al., 2020).
properties
IUPAC Name |
2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(10-18-6-8-20-9-7-18)17-15-16-13(11-21-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTAHSUTFMPIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330293 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide | |
CAS RN |
66180-00-5 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

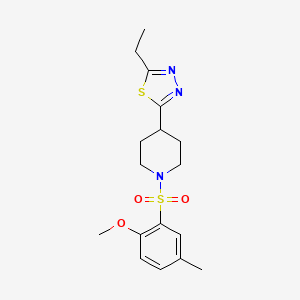
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
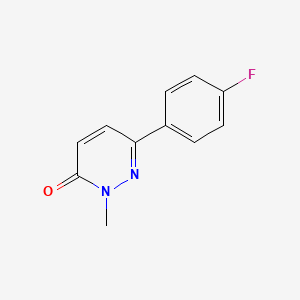
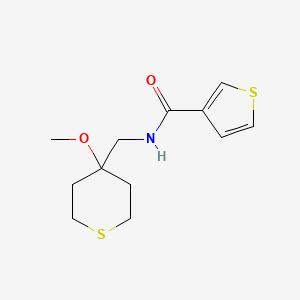
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)
